2-Bromo-4-(tert-butyl)pyrimidine hydrochloride 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16518198
InChI: InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H
SMILES:
Molecular Formula: C8H12BrClN2
Molecular Weight: 251.55 g/mol

2-Bromo-4-(tert-butyl)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC16518198

Molecular Formula: C8H12BrClN2

Molecular Weight: 251.55 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(tert-butyl)pyrimidine hydrochloride -

Specification

Molecular Formula C8H12BrClN2
Molecular Weight 251.55 g/mol
IUPAC Name 2-bromo-4-tert-butylpyrimidine;hydrochloride
Standard InChI InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H
Standard InChI Key ZLUYVOOMHAZTKT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=NC=C1)Br.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The core structure of 2-bromo-4-(tert-butyl)pyrimidine hydrochloride consists of a pyrimidine ring—a six-membered aromatic system with two nitrogen atoms at the 1- and 3-positions. Substituents include a bromine atom at the 2-position and a bulky tert-butyl group (-C(CH3_3)3_3) at the 4-position. The hydrochloride salt enhances the compound’s solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H12BrClN2\text{C}_8\text{H}_{12}\text{BrClN}_2
Molecular Weight251.55 g/mol
CAS Number2137600-48-5
DensityNot Reported
Melting/Boiling PointsNot Reported

The absence of reported melting and boiling points in the literature suggests that experimental data for this compound remains limited, a common challenge for novel synthetic intermediates .

Spectroscopic Identification

Infrared (IR) spectroscopy of related bromopyrimidines reveals characteristic absorption bands for C-Br stretching (550–650 cm1^{-1}) and aromatic C=C vibrations (1550–1600 cm1^{-1}) . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine, show distinct proton environments: tert-butyl groups typically appear as singlets near δ 1.42 ppm, while pyrimidine protons resonate upfield (δ 8.45 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-4-(tert-butyl)pyrimidine hydrochloride likely involves halogenation and alkylation steps. A general approach for bromopyrimidine derivatives starts with dichloropyrimidine intermediates. For example, 5-bromo-2,4-dichloropyrimidine reacts with tert-butyl piperazine-1-carboxylate in the presence of triethylamine to form tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate . Subsequent hydrochloric acid treatment removes the tert-butoxycarbonyl (Boc) protecting group, yielding the hydrochloride salt .

Critical Reaction Parameters:

  • Temperature control (0–5°C during reagent addition)

  • Solvent selection (dichloromethane or 1,4-dioxane)

  • Stoichiometric ratios (1:1.2 molar ratio of dichloropyrimidine to Boc-piperazine)

Purification and Yield Optimization

Crystallization from n-heptane or ethanol achieves purity levels >89% for related compounds . Yield improvements require meticulous control of reaction conditions, including slow reagent addition and inert atmospheres to prevent side reactions.

Biological Activities and Mechanisms

Antimicrobial Properties

Structural modifications, such as sulfonyl or acyl group incorporation, broaden activity spectra. For instance, 5-bromo-2-chloro-4-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine shows inhibitory effects against Gram-positive bacteria (MIC: 8–16 μg/mL) . The tert-butyl group likely improves membrane permeability, a critical factor in antimicrobial efficacy .

Applications in Drug Development

Kinase Inhibition

Pyrimidine derivatives are prominent kinase inhibitors due to their ability to mimic ATP’s purine moiety. The tert-butyl group in 2-bromo-4-(tert-butyl)pyrimidine hydrochloride may occupy hydrophobic pockets in kinase active sites, as seen in FDA-approved drugs like imatinib .

Prodrug Design

The hydrochloride salt form enhances aqueous solubility, facilitating parenteral administration. Bromine’s electronegativity allows further functionalization via Suzuki-Miyaura cross-coupling, enabling rapid diversification into prodrug candidates .

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